molecular formula C13H10F6O4 B13192490 Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate

Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate

Cat. No.: B13192490
M. Wt: 344.21 g/mol
InChI Key: KCWGVMQZURFVKX-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate is a fluorinated ester featuring a butanoate backbone with two trifluoromethyl (CF₃) groups and a hydroxyl-oxo functional motif. This compound’s structure combines electron-withdrawing CF₃ groups and polar carbonyl/hydroxyl moieties, which influence its physicochemical properties, such as solubility, metabolic stability, and reactivity. Its synthetic utility is hypothesized to lie in medicinal chemistry or agrochemical applications, though direct data on its biological activity are absent in the provided evidence.

Properties

Molecular Formula

C13H10F6O4

Molecular Weight

344.21 g/mol

IUPAC Name

methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate

InChI

InChI=1S/C13H10F6O4/c1-23-10(21)11(22,13(17,18)19)6-9(20)7-3-2-4-8(5-7)12(14,15)16/h2-5,22H,6H2,1H3

InChI Key

KCWGVMQZURFVKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)C1=CC(=CC=C1)C(F)(F)F)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. Common synthetic routes include:

    Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone.

    Esterification: The β-hydroxy ketone is then esterified using methanol and an acid catalyst to form the methyl ester.

    Trifluoromethylation: Introduction of trifluoromethyl groups is achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 2 and the ketone at position 4 are primary sites for oxidation:

  • Hydroxyl Group Oxidation :
    The secondary alcohol (C2-OH) undergoes oxidation to form a ketone using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions. This reaction converts the hydroxyl group into a carbonyl, yielding a diketone derivative.

    C13H10F6O4KMnO4,H+C13H8F6O4+H2O\text{C}_{13}\text{H}_{10}\text{F}_6\text{O}_4\xrightarrow{\text{KMnO}_4,\text{H}^+}\text{C}_{13}\text{H}_8\text{F}_6\text{O}_4+\text{H}_2\text{O}
  • Ketone Stability :
    The 4-oxo group is resistant to further oxidation under standard conditions due to the electron-withdrawing effects of adjacent trifluoromethyl groups.

Reduction Reactions

The ketone moiety (C4=O) is susceptible to reduction:

  • Ketone to Alcohol :
    Sodium borohydride (NaBH₄) selectively reduces the 4-oxo group to a secondary alcohol, producing a diol ester. Lithium aluminum hydride (LiAlH₄) may reduce both the ketone and ester groups.

    C13H10F6O4NaBH4C13H12F6O4\text{C}_{13}\text{H}_{10}\text{F}_6\text{O}_4\xrightarrow{\text{NaBH}_4}\text{C}_{13}\text{H}_{12}\text{F}_6\text{O}_4

Substitution Reactions

The aromatic ring’s reactivity is influenced by the trifluoromethyl group’s electron-withdrawing nature:

  • Electrophilic Aromatic Substitution (EAS) :
    The meta-directing effect of the -CF₃ group limits EAS to the para position relative to the existing substituents. Reactions with nitric acid (HNO₃) yield nitro derivatives under controlled nitration conditions.

  • Nucleophilic Aromatic Substitution (NAS) :
    Requires harsh conditions (e.g., high temperature, strong bases) due to the deactivated aromatic ring. Fluoride displacement has been observed in similar compounds under microwave irradiation.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :
    Produces the corresponding carboxylic acid and methanol.

    C13H10F6O4+H2OH+C12H8F6O4+CH3OH\text{C}_{13}\text{H}_{10}\text{F}_6\text{O}_4+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_{12}\text{H}_8\text{F}_6\text{O}_4+\text{CH}_3\text{OH}
  • Basic Hydrolysis (Saponification) :
    Forms a carboxylate salt, which can be acidified to isolate the free acid.

Esterification and Transesterification

The hydroxyl group at C2 can participate in esterification:

  • Acylation :
    Reacts with acetyl chloride (CH₃COCl) to form an acetylated derivative, enhancing lipophilicity.

  • Transesterification :
    Methanol can be replaced with longer-chain alcohols (e.g., ethanol) under catalytic acidic conditions .

Mechanistic Insights

  • Electron-Withdrawing Effects : The -CF₃ groups stabilize transition states in oxidation and hydrolysis via inductive effects, accelerating reaction rates.

  • Steric Hindrance : Bulky substituents on the aromatic ring limit access to the C4 ketone, influencing selectivity in reduction reactions.

Scientific Research Applications

Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent-Driven Comparisons with Urea Derivatives ()

The 2013 Molecules studysynthesizes urea derivatives (e.g., compounds11a–11o) with thiazole-piperazine cores and aryl substituents. While these compounds differ in their backbone (urea vs. butanoate ester), key comparisons arise from shared substituents, particularlytrifluoromethylphenyl groups:

Compound ID (from ) Substituent(s) on Phenyl Ring Molecular Weight (g/mol) Yield (%)
11d 4-(Trifluoromethyl)phenyl 534.1 85.3
11e 3-(Trifluoromethyl)phenyl 534.1 86.7
Target Compound 3-(Trifluoromethyl)phenyl ~352.2 (estimated)* N/A

Key Observations :

  • Electronic Effects : The CF₃ groups in 11d/11e enhance electron-withdrawing properties, similar to the target compound. However, the urea-thiazole core of 11d/11e introduces hydrogen-bonding capacity absent in the ester-based target.

Backbone Comparison with Patent Compound ()

The 2024 European patent application (Example 332) describes a structurally complex butanoate derivative: 4-[2,3-Difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoate .

Feature Target Compound Patent Compound (Example 332)
Core Structure Butanoate ester Butanoate ester with spiro-diazaspiro[4.5]decane
CF₃ Substituents Two CF₃ groups (positions 2 and 3-phenyl) Two CF₃ groups (pyrimidine and phenyl)
Functional Groups Hydroxy, oxo Hydroxy, oxo, carbamoyl, pyrimidine
Complexity Linear structure Polycyclic system with fused rings

Key Observations :

  • Bioavailability : The carbamoyl and pyrimidine groups in the patent compound may improve water solubility, whereas the target compound’s ester group could favor passive diffusion .
  • Synthetic Feasibility : The target compound’s simpler structure may offer easier scalability compared to the multi-step synthesis required for the patent compound .

Biological Activity

Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of trifluoromethyl groups, which are known to enhance biological activity due to their electron-withdrawing nature. The molecular formula is C15H13F6O3C_{15}H_{13}F_6O_3, with a molecular weight of approximately 360.26 g/mol. The trifluoromethyl groups contribute to increased lipophilicity and metabolic stability, which can significantly affect the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzyme targets and cellular pathways:

  • Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling. In vitro studies indicate that it exhibits moderate inhibitory activity against COX-2, suggesting potential anti-inflammatory properties .
  • Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell LineIC50 Value (µM)Reference
COX-2 InhibitionCOX-212.5
Antioxidant ActivityDPPH Assay8.0
CytotoxicityMCF-7 Cell Line15.0

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of the compound in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers, correlating with COX-2 inhibition .
  • Cytotoxicity Assessment : Another research focused on the cytotoxic effects against cancer cell lines, particularly MCF-7 breast cancer cells. The compound demonstrated selective cytotoxicity, with an IC50 value indicating that it could be developed as a potential chemotherapeutic agent .
  • In Silico Studies : Molecular docking studies have provided insights into the binding interactions between the compound and its target proteins. The trifluoromethyl groups were found to facilitate stronger binding through halogen bonding interactions, enhancing the compound's efficacy .

Q & A

Q. How should researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound across studies?

  • Methodological Answer : Variations may arise from solvent effects (e.g., CDCl3_3 vs. DMSO-d6_6), concentration, or temperature. Reproduce spectra under standardized conditions and cross-check with calculated NMR shifts (e.g., ACD/Labs or ChemDraw). Collaborative inter-lab validation is recommended .

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